Home > Products > Screening Compounds P99542 > Vatalanib succinate
Vatalanib succinate - 212142-18-2

Vatalanib succinate

Catalog Number: EVT-254602
CAS Number: 212142-18-2
Molecular Formula: C24H21ClN4O4
Molecular Weight: 464.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vatalanib succinate, also known as PTK787, is a novel antitumor agent [, , ]. It belongs to a class of compounds known as receptor tyrosine kinase inhibitors []. Its primary role in scientific research stems from its potent anti-angiogenic properties, primarily through the inhibition of vascular endothelial growth factor receptors (VEGFRs) [].

Vandetanib (ZD6474)

  • Compound Description: Vandetanib is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinase, similar to Vatalanib succinate. It exhibits antitumor activity. []
  • Relevance: Vandetanib shares a similar core structure with Vatalanib succinate, specifically the 1,2,3-benzotriazine scaffold. Both compounds are investigated for their antitumor properties, suggesting overlapping mechanisms of action. []

4-(3-Chloro-4-fluoroanilino)-7-(3-chloropropoxy)-6-methoxy-1,2,3-benzotriazine (8m)

  • Compound Description: This compound represents a novel substituted 1,2,3-benzotriazine designed based on the structures of both Vatalanib succinate (PTK787) and Vandetanib (ZD6474). It exhibits potent antiproliferative effects against various cancer cell lines. []
  • Relevance: This compound is structurally related to Vatalanib succinate through its 1,2,3-benzotriazine core. Additionally, the presence of methoxy and 3-chloropropoxy substituents enhances its antiproliferative activity compared to Vatalanib succinate, highlighting the impact of specific structural modifications on biological activity. []
Overview

Vatalanib succinate is a small molecule compound primarily recognized for its role as an anti-angiogenic agent. It is derived from vatalanib, which is a potent inhibitor of vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR). The compound is classified under the category of receptor antagonists and has been investigated for its therapeutic potential in treating various cancers, including colorectal cancer, non-small cell lung cancer, and pancreatic cancer .

Synthesis Analysis

Methods

The synthesis of vatalanib succinate involves a straightforward chemical reaction where vatalanib is combined with one molar equivalent of succinic acid. This reaction forms the succinate salt of vatalanib, which enhances its solubility and bioavailability .

Technical Details

  1. Synthesis of Vatalanib: The initial step involves the synthesis of vatalanib, which is then reacted with succinic acid.
  2. Formation of Succinate Salt: The reaction typically requires controlled conditions to ensure high purity and yield.
  3. Purification: Techniques such as crystallization or chromatography are employed to purify the resulting compound.
  4. Quality Control: The final product undergoes rigorous quality control tests to meet specified standards.
Molecular Structure Analysis

Structure

Vatalanib succinate has a complex molecular structure characterized by its specific arrangement of atoms. The molecular formula is C24H21ClN4O4C_{24}H_{21}ClN_{4}O_{4}, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms .

Data

  • Molecular Weight: Approximately 460.90 g/mol
  • InChIKey: LLDWLPRYLVPDTG-UHFFFAOYSA-N
  • CAS Registry Number: 212142-18-2 .
Chemical Reactions Analysis

Reactions

Vatalanib succinate can participate in various chemical reactions, including:

  1. Oxidation: This involves the addition of oxygen or removal of hydrogen.
  2. Reduction: Involves gaining electrons or removing oxygen.
  3. Substitution: One functional group in the molecule may be replaced by another.

Technical Details

  • Common Reagents for Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide are typical oxidizing agents used in reactions involving vatalanib succinate.
  • Common Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently employed for reduction reactions.
Mechanism of Action

Vatalanib succinate exerts its effects primarily through the inhibition of VEGFR tyrosine kinases. By binding to the ATP-binding sites of VEGFR-1, VEGFR-2, and VEGFR-3, it prevents their phosphorylation and subsequent activation. This inhibition disrupts the signaling pathways that promote angiogenesis—the formation of new blood vessels—which is crucial for tumor growth and metastasis .

Process

  1. Inhibition of Endothelial Cell Proliferation: Vatalanib succinate inhibits the proliferation and migration of endothelial cells, particularly human umbilical vein endothelial cells (HUVECs).
  2. Impact on Survival Signals: It disrupts survival signals in endothelial cells, leading to reduced viability and increased apoptosis in these cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Enhanced solubility due to its succinate form.

Chemical Properties

  • pH Stability: Exhibits stability across a range of pH conditions.
  • Thermal Stability: Maintains integrity under standard laboratory conditions.

Relevant analyses indicate that Vatalanib succinate possesses favorable properties for pharmaceutical applications, including good solubility and stability profiles .

Applications

Vatalanib succinate has been extensively studied for its potential applications in various fields:

  1. Scientific Research: Used as a tool compound to study the inhibition of tyrosine kinases and angiogenesis.
  2. Clinical Applications: Investigated for its therapeutic effects in treating advanced or metastatic cancers such as colorectal cancer and pancreatic cancer. Clinical trials have demonstrated its tolerability and potential efficacy as a second-line therapy in patients with metastatic pancreatic cancer .
  3. Biological Studies: Researchers utilize this compound to explore the roles of vascular endothelial growth factor receptors and platelet-derived growth factor receptors in cellular processes related to cancer progression.

Properties

CAS Number

212142-18-2

Product Name

Vatalanib succinate

IUPAC Name

butanedioic acid;N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine

Molecular Formula

C24H21ClN4O4

Molecular Weight

464.9 g/mol

InChI

InChI=1S/C20H15ClN4.C4H6O4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;5-3(6)1-2-4(7)8/h1-12H,13H2,(H,23,25);1-2H2,(H,5,6)(H,7,8)

InChI Key

LLDWLPRYLVPDTG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.C(CC(=O)O)C(=O)O

Synonyms

1-(4-chloroanilino)-(4-pyridylmethyl)phthalazine dihydrochloride
1-(4-chloroanilino)-4-(pyridylmethyl)phthalazine
1-(4-chloroanilino)-4-(pyridylmethyl)phthalazine dihydrochloride
CGP 797870
CGP-797870
PTK 787
PTK-787
PTK787
vatalanib
ZK 222584
ZK 232934
ZK-222584
ZK-232934
ZK222584
ZK232934

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.C(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.